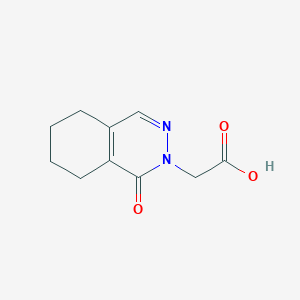
2-(1-Oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid
Descripción general
Descripción
2-(1-Oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(1-Oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid, with the CAS number 1239746-66-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 208.21 g/mol
- Structure : The compound features a tetrahydrophthalazine core which is significant in various biological activities.
Biological Activity Overview
Research indicates that compounds with the tetrahydrophthalazine structure can exhibit a variety of biological activities, including:
- Antitumor
- Antiviral
- Anti-inflammatory
- Antiparasitic
These properties are largely due to the compound's ability to interact with various biological targets, leading to therapeutic effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of tetrahydrophthalazine derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antitumor Efficacy
In a study involving several tetrahydrophthalazine derivatives:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : Compounds demonstrated IC values ranging from 10 to 50 µM, indicating significant cytotoxicity compared to control groups.
Antiviral Activity
The antiviral properties of this compound have also been investigated. Research suggests that it may inhibit viral replication through interference with viral entry or replication processes.
Table 1: Antiviral Activity Against Different Viruses
| Compound | Virus Type | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Coronavirus | 25 | Inhibition of viral entry |
| Similar Derivative A | Influenza | 30 | Inhibition of replication |
| Similar Derivative B | HIV | 15 | Reverse transcriptase inhibition |
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines.
Research Findings on Anti-inflammatory Activity
A study assessed the effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages:
- Cytokines Measured : TNF-, IL-6
- Results : A dose-dependent decrease in cytokine levels was observed at concentrations ranging from 10 to 100 µM.
Propiedades
IUPAC Name |
2-(1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)6-12-10(15)8-4-2-1-3-7(8)5-11-12/h5H,1-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZMOYZYMZZTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=NN(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















